2-(2,4-Dibromo-6-fluorophenyl)acetonitrile CAS number
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile CAS number
An In-depth Technical Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile
This technical guide provides a comprehensive overview of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical properties, a representative synthesis protocol, and its applications as a key synthetic intermediate.
Compound Identification and Properties
A specific CAS number for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not readily found in public chemical databases, which may suggest it is a novel or non-commercially available research chemical. For reference, the CAS number for the parent compound, (2,4-Dibromophenyl)acetonitrile, is 66246-16-0.[1]
The properties of this compound can be inferred from closely related analogs. The table below summarizes calculated data for the target compound and experimental data for similar structures.
Table 1: Physicochemical Properties
| Property | Value | Source Compound |
|---|---|---|
| Molecular Formula | C₈H₄Br₂FN | (Calculated) |
| Molecular Weight | 292.93 g/mol | (Calculated) |
| Boiling Point | 338.6 ± 27.0 °C at 760 mmHg | 2-(2,4-dibromophenyl)acetonitrile[1] |
| Density | 1.9 ± 0.1 g/cm³ | 2-(2,4-dibromophenyl)acetonitrile[1] |
| Flash Point | 158.6 ± 23.7 °C | 2-(2,4-dibromophenyl)acetonitrile[1] |
| Physical Form | Likely an off-white to brown solid | Inferred from 2-(4-Bromo-2-fluorophenyl)acetonitrile |
| Storage | Store in a dark place, sealed in dry, room temperature conditions. | Inferred from 2-(4-Bromo-2-fluorophenyl)acetonitrile[2] |
Synthesis and Experimental Protocols
While a specific, published synthesis for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not available, a representative protocol can be designed based on standard organic chemistry transformations. A plausible route involves the cyanation of a corresponding 2,4-dibromo-6-fluorobenzyl bromide intermediate.
Caption: Proposed synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene
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To a solution of 2,4-dibromo-6-fluorotoluene in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide intermediate.
Step 2: Synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile
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Dissolve the crude 1-(bromomethyl)-2,4-dibromo-6-fluorobenzene in a polar aprotic solvent like acetonitrile.[3]
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Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.
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Heat the reaction mixture and monitor for the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture and carefully quench with water.
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Extract the product with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Applications in Research and Drug Development
Halogenated phenylacetonitriles are valuable building blocks in medicinal chemistry due to their versatile reactivity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogenated aromatic ring allows for various cross-coupling reactions.
This compound is a key intermediate for synthesizing more complex molecules. For instance, the related compound 2-(4-bromo-2,6-difluorophenyl)acetonitrile is explicitly mentioned as a reactant in the preparation of azalidinone antibacterials.[4] Phenylacetonitrile derivatives are also crucial in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[5][6] The specific substitution pattern of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile makes it a unique scaffold for creating novel molecular entities with potential biological activity.
Caption: Role as an intermediate in drug discovery workflows.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not available. The safety information provided below is based on the closely related compound 2-(4-Bromo-2-fluorophenyl)acetonitrile and should be considered representative. This compound should be handled only by trained professionals in a laboratory setting.
Table 2: Representative Hazard and Precautionary Information
| Category | Statement | Source Compound |
|---|---|---|
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | 2-(4-Bromo-2-fluorophenyl)acetonitrile |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | 2-(4-Bromo-2-fluorophenyl)acetonitrile |
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All operations should be conducted inside a certified chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
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Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.
References
- 1. (2,4-Dibromophenyl)acetonitrile | CAS#:66246-16-0 | Chemsrc [chemsrc.com]
- 2. 114897-91-5|2-(4-Bromo-2-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-broMo-2,6-difluorophenyl)acetonitrile | 537033-52-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
